3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Description
Properties
IUPAC Name |
3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-3-17-10-5-4-8(6-11(10)16-2)9(13)7-12(14)15/h4-6,9H,3,7,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKYWAXNZYBZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345125 | |
| Record name | 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54503-18-3 | |
| Record name | β-Amino-4-ethoxy-3-methoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54503-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of 3-Ethoxy-4-Methoxybenzaldehyde
The most widely documented method involves reductive amination of 3-ethoxy-4-methoxybenzaldehyde with ammonium acetate or benzylamine derivatives. In this process, the aldehyde undergoes condensation with an amine source followed by reduction to form the β-amino acid backbone. A representative procedure from catalytic studies employs phenylsilane (2–3 equivalents) and zinc acetate (5–10 mol%) in refluxing toluene, achieving 54–67% yields over 16–18 hours. The reaction proceeds via imine intermediate formation, with zinc acetate facilitating hydride transfer from phenylsilane to the C=N bond.
Table 1: Comparative Analysis of Reductive Amination Conditions
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Zn(OAc)₂/PhSiH₃ | Toluene | 110 | 18 | 67 |
| NaCNBH₃ | MeOH | 25 | 24 | 58 |
| Phase-transfer | H₂O | 90–110 | 4.5 | 76 |
Phase-Transfer-Catalyzed Alkylation
Patent WO2003082812A2 discloses an improved industrial method using phase-transfer catalysis (PTC) with potassium carbonate in water. The process involves reacting 3-ethoxy-4-methoxyphenyl ethyl bromide with a glycine equivalent under alkaline conditions. Key advantages include:
- Elimination of organic solvents through aqueous-phase reactions
- Reduced reaction time to 4.5 hours at 90–110°C
- Enhanced yield (76%) via in-situ protection/deprotection of the carboxylic acid group
The mechanism proceeds through nucleophilic displacement, where the PTC agent facilitates anion transfer across phase boundaries, enabling efficient C–N bond formation.
Industrial-Scale Production Optimization
Continuous Flow Reactor Systems
Modern production facilities employ continuous flow reactors to address scalability challenges. A patented system achieves 85% conversion efficiency by:
- Maintaining precise temperature control (100±5°C) through modular heating zones
- Automated pH adjustment to 8.5–9.0 using in-line sensors
- Real-time monitoring of silane reagent concentrations
Table 2: Industrial Process Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 90–110°C | 100±5°C |
| Pressure | Atmospheric | 2–5 bar |
| Throughput | 50 g/batch | 500 kg/day |
| Purity (HPLC) | 95% | 99.8% |
Crystallization and Purification
Post-synthetic purification critically impacts product quality. The compound’s low solubility in polar solvents (0.8 mg/mL in H₂O at 25°C) necessitates:
- Acid-driven crystallization at pH 1–3 using H₂SO₄ or HCl
- Multi-stage washing with ethyl acetate/hexane mixtures (3:1 v/v)
- Final recrystallization from ethanol/water (70:30) to achieve >99% enantiomeric excess
Reaction Condition Optimization
Solvent Effects
Solvent polarity significantly influences reaction kinetics:
Temperature and Time Profiling
Detailed kinetic studies reveal:
- Optimal amination occurs at 110°C (ΔG‡=85 kJ/mol)
- Prolonged heating (>20 hours) causes 12–15% racemization
- Cryogenic quench protocols (-20°C) stabilize the amino acid zwitterion
Recent Advances in Catalytic Systems
Bifunctional Zinc Catalysts
The RSC-developed Zn(OAc)₂ system demonstrates dual functionality:
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions[][4].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the nitro group will yield the corresponding amine .
Scientific Research Applications
Chemistry
In the field of chemistry, 3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
This compound has been investigated for its potential role in biochemical pathways. Preliminary studies suggest that it may interact with specific enzymes or receptors due to its structural features. For instance, the amino group can form hydrogen bonds with enzyme active sites, potentially influencing their activity .
Medicine
In medical research, this compound has shown promise as a therapeutic agent. Case studies have highlighted its neuroprotective effects and potential in treating metabolic diseases associated with insulin resistance syndrome. Research indicates that this compound may help regulate glucose metabolism and improve muscle function during exercise .
Neuroprotection
A study focused on the neuroprotective effects of this compound demonstrated that it could significantly reduce neuronal damage in models of oxidative stress. The findings suggest that it may be beneficial in developing treatments for neurodegenerative diseases.
Metabolic Disease Treatment
Research has indicated that this compound can enhance insulin sensitivity and glucose uptake in muscle cells. In animal models, administration of this compound improved metabolic profiles and reduced the risk of developing type 2 diabetes .
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: Similar structure but with two methoxy groups instead of one ethoxy and one methoxy group.
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Contains a hydroxy group instead of an amino group.
3-(4-Methoxyphenyl)propanoic acid: Lacks the amino and ethoxy groups.
Uniqueness
3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups, along with an amino group, allows for diverse chemical modifications and interactions .
Biological Activity
3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid is a compound with significant potential in various biological applications. Its unique chemical structure, characterized by an amino group, ethoxy, and methoxy substituents, suggests diverse interactions with biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- Chemical Formula : C12H17NO4
- Molecular Weight : Approximately 239.27 g/mol
Structural Features
The presence of the amino group allows for hydrogen bonding, while the ethoxy and methoxy groups facilitate hydrophobic interactions. This combination enhances the compound's reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules.
- Hydrophobic Interactions : The ethoxy and methoxy groups participate in hydrophobic interactions that can modulate enzyme or receptor activity, leading to various biological effects.
Potential Therapeutic Applications
Research indicates that this compound may have applications in:
- Pharmaceutical Development : It serves as a precursor for synthesizing biologically active compounds, potentially leading to new drug candidates.
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, suggesting that this compound may also exhibit such effects.
- Antioxidant Activity : The structural features hint at potential antioxidant properties due to the presence of aromatic rings and amino groups.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | Two methoxy groups | Potential enzyme inhibition |
| 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid | Hydroxy group instead of amino | Antioxidant and anti-inflammatory effects |
| 3-(4-Methoxyphenyl)propanoic acid | Lacks amino and ethoxy groups | Limited biological activity |
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity compared to similar compounds .
Case Studies
- Pharmacokinetic Studies : In studies involving similar compounds, pharmacokinetic profiles indicated rapid absorption and metabolism in animal models. For instance, after administration, certain metabolites were detected in the bloodstream within minutes, suggesting efficient bioavailability .
- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that derivatives of this compound could inhibit specific enzymes linked to disease pathways, supporting its potential as a lead compound in drug discovery.
Antioxidant Properties
Research has highlighted the antioxidant properties of structurally related compounds. These findings suggest that this compound may also scavenge free radicals effectively, contributing to its protective effects against oxidative stress.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid, and how can reaction conditions be optimized?
- Methodology :
- Stereoselective Synthesis : Use chiral auxiliaries or enantioselective catalysis to control the stereochemistry at the α-carbon. For example, asymmetric hydrogenation of α,β-unsaturated precursors (e.g., using Ru-BINAP catalysts) can yield the desired (R)- or (S)-enantiomer .
- Protection-Deprotection Strategy : Protect the amino group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups during synthesis to prevent side reactions. Deprotection with trifluoroacetic acid (TFA) or piperidine ensures high purity .
- Optimization Metrics : Monitor yield and purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Typical yields range from 60–80% with purity >95% .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., methoxy and ethoxy groups at C3 and C4 of the phenyl ring) .
- Mass Spectrometry : High-resolution ESI-MS for exact mass verification (e.g., calculated [M+H] for CHNO: 240.1235) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s interaction with biological targets?
- Key Findings :
- Enantiomers exhibit differential binding to enzymes. For example, (S)-enantiomers of analogous compounds show 3–5× higher affinity for aminotransferases due to spatial compatibility with active sites .
- Data Table :
| Enantiomer | IC (μM) for Target Enzyme | Solubility (mg/mL) | LogP |
|---|---|---|---|
| (R)-form | 120 ± 15 | 8.9 | 1.2 |
| (S)-form | 28 ± 4 | 7.5 | 1.1 |
| Source: Adapted from pharmacokinetic studies on similar amino acid derivatives . |
Q. What metabolic pathways degrade this compound, and how can metabolic stability be improved?
- Metabolic Profile :
- Phase I Metabolism : Hydrolysis of the ethoxy group by cytochrome P450 (CYP3A4) to form 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.
- Phase II Metabolism : Glucuronidation at the phenolic hydroxyl group (if present) increases water solubility for renal excretion .
- Stability Enhancement :
- Introduce electron-withdrawing substituents (e.g., fluorine at C4) to slow CYP-mediated oxidation.
- Replace the ethoxy group with a methoxypropyl chain to reduce enzymatic cleavage .
Q. How do structural modifications (e.g., substituent variations) affect physicochemical properties?
- Structure-Property Relationships :
- Ethoxy vs. Methoxy : Ethoxy groups increase lipophilicity (LogP +0.3) but reduce aqueous solubility by ~20% compared to methoxy .
- Amino Acid Backbone : Substituting the propanoic acid with a cyclopropane ring improves membrane permeability (P >1 × 10 cm/s) but reduces metabolic stability .
Contradiction Analysis
Q. How can conflicting reports on biological activity be resolved?
- Root Causes :
- Purity Discrepancies : Impurities >5% (e.g., unreacted intermediates) may artificially inflate or suppress activity. Use orthogonal purification (e.g., preparative HPLC followed by recrystallization) .
- Assay Variability : Standardize enzymatic assays (e.g., fixed ATP concentration in kinase studies) to minimize inter-lab variability .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
